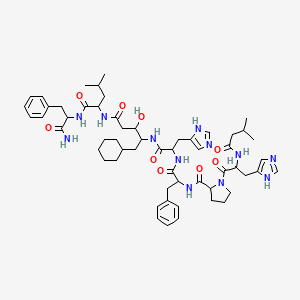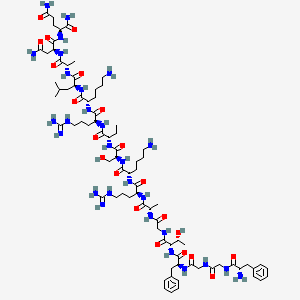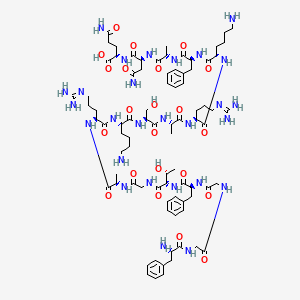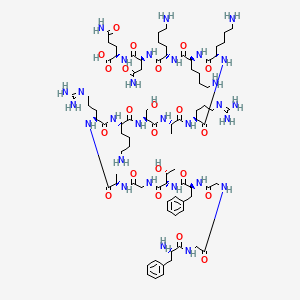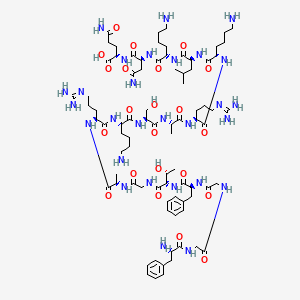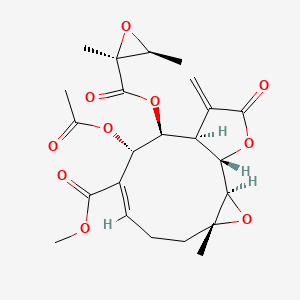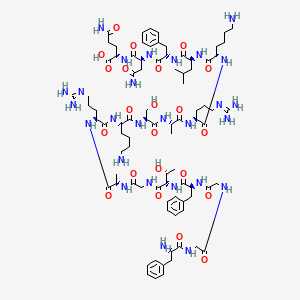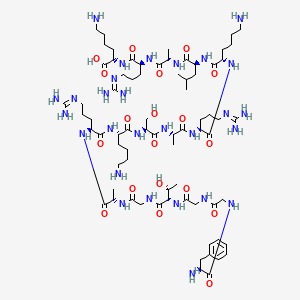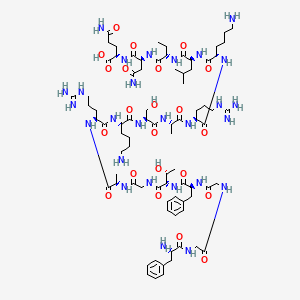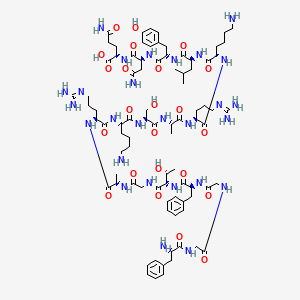
Fggftgarksarklynq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FGGFTGARKSARKLYNQ involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
FGGFTGARKSARKLYNQ can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation effects or reduce disulfide bonds.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions .
Scientific Research Applications
FGGFTGARKSARKLYNQ has several applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate nociceptin receptor functions and related signaling pathways.
Medicine: It has potential therapeutic applications in pain management and other conditions involving the nociceptin receptor.
Industry: It can be used in the development of new pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of FGGFTGARKSARKLYNQ involves its binding to the nociceptin receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate pain perception and other physiological responses. The primary molecular targets include the nociceptin receptor and associated signaling proteins .
Comparison with Similar Compounds
FGGFTGARKSARKLYNQ can be compared with other peptides that interact with the nociceptin receptor, such as nociceptin itself and synthetic analogs. What sets this compound apart is its unique sequence, which may confer distinct binding properties and biological effects. Similar compounds include:
Nociceptin: The natural ligand for the nociceptin receptor.
Synthetic analogs: Peptides designed to mimic or enhance the effects of nociceptin.
Properties
Molecular Formula |
C85H133N27O23 |
|---|---|
Molecular Weight |
1901.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H133N27O23/c1-45(2)36-59(77(128)109-61(39-51-26-28-52(115)29-27-51)78(129)110-62(40-65(90)117)79(130)107-58(83(134)135)30-31-64(89)116)108-75(126)54(22-12-14-32-86)105-74(125)57(25-17-35-96-85(93)94)104-71(122)47(4)101-81(132)63(44-113)111-76(127)55(23-13-15-33-87)106-73(124)56(24-16-34-95-84(91)92)103-70(121)46(3)100-67(119)43-99-82(133)69(48(5)114)112-80(131)60(38-50-20-10-7-11-21-50)102-68(120)42-97-66(118)41-98-72(123)53(88)37-49-18-8-6-9-19-49/h6-11,18-21,26-29,45-48,53-63,69,113-115H,12-17,22-25,30-44,86-88H2,1-5H3,(H2,89,116)(H2,90,117)(H,97,118)(H,98,123)(H,99,133)(H,100,119)(H,101,132)(H,102,120)(H,103,121)(H,104,122)(H,105,125)(H,106,124)(H,107,130)(H,108,126)(H,109,128)(H,110,129)(H,111,127)(H,112,131)(H,134,135)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1 |
InChI Key |
BDVDLXKNELSDGP-RLSGEJHXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



